4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone
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Overview
Description
4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrF2O It is a derivative of propiophenone, featuring bromine and fluorine substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and 3-fluorobenzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromo-2-fluorobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 3-fluorobenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production methods for 4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.
Oxidation: Reagents such as PCC in dichloromethane or Jones reagent in acetone.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylpropiophenone
- 2-Bromo-3-fluorophenylpropiophenone
- 4-Bromo-2-fluorobiphenyl
Uniqueness
4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZDFDXTUPWKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644543 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-47-0 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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